BenchChemオンラインストアへようこそ!

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

This multi-pharmacophore compound combines morpholine, 1,3-thiazole, 2-thienylcarbonyl-piperazine moieties absent from standard AChE scaffolds. It enables deconvolution of each group's contribution to target engagement, CNS penetration, and hERG liability. Procure for medium-throughput AChE/BChE screening, PI3K isoform profiling, and hit-to-lead optimization where dual cholinergic/antioxidant activity is desired.

Molecular Formula C23H19ClN4O2S2
Molecular Weight 483
CAS No. 1115896-60-0
Cat. No. B2613310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
CAS1115896-60-0
Molecular FormulaC23H19ClN4O2S2
Molecular Weight483
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
InChIInChI=1S/C23H19ClN4O2S2/c1-13-16(24)9-6-10-17(13)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
InChIKeyHQKMDSNTOPIONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine – Baseline Characterization and Procurement Rationale


4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine (CAS 1115896-60-0) is a multi-pharmacophore hybrid incorporating a morpholine ring, a 1,3-thiazole core, and a 2-thienylcarbonyl-substituted piperazine moiety [1]. The compound belongs to the morpholine-linked thiazole class, which has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity and radical-scavenging antioxidant capacity in a concentration-dependent manner [1]. Its structural architecture also aligns with thiazole derivatives claimed as PI3 kinase inhibitors in patent literature [2]. Direct peer-reviewed quantitative data for this specific compound remain absent from the indexed literature, and differentiation is therefore inferred from class-level structure-activity relationship (SAR) trends and well-characterized close analogs.

Why Generic Thiazole-Piperazine or Morpholine-Thiazole Substitution Fails: Structural Prerequisites for AChE Inhibition and Selectivity


Within the morpholine-linked thiazole and thiazole-piperazine classes, seemingly minor structural modifications produce large shifts in biological activity. In the series reported by Mekky et al. (2021), AChE inhibition at 50 µM varied from below 20% to 72.3% solely by altering the chromene substituent [1]. Similarly, Yurttaş et al. (2013) demonstrated over a 100-fold difference in AChE inhibition rates among closely related thiazole-piperazine acetamide derivatives at 0.1 µM, with only three out of over forty analogs exceeding 89% inhibition [2]. Additionally, the 2-thienylcarbonyl group present on the piperazine of this compound is not a common feature in the most active AChE-inhibiting analogs; its electron-rich thiophene ring can engage in π-π stacking and hydrogen-bonding interactions distinct from those of phenyl or benzyl substituents [1][3]. Generic substitution with a simpler morpholine-thiazole (lacking the piperazine-thienylcarbonyl unit) or a standard thiazole-piperazine (lacking the morpholine-methyl linker) would therefore carry a high probability of losing target engagement and the polypharmacology profile implied by the multi-pharmacophore architecture [1][2][3].

Product-Specific Quantitative Evidence Guide for 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine


AChE Inhibitory Potential: Class-Level Inference from Morpholine-Linked Thiazole and Thiazole-Piperazine Hybrids

No direct AChE inhibition data exist for 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine. However, the compound's core scaffold (morpholine-linked thiazole synthesized via piperazine-mediated one-pot reaction) is directly derived from the series described by Mekky et al. (2021), where the most active chromene-linked hybrids 11b and 11c achieved 72.3% and 71.5% AChE inhibition at 50 µM, respectively, compared to donepezil at 92.8% [1]. In a distinct thiazole-piperazine acetamide series, Yurttaş et al. (2013) reported compound 5o with an IC50 of 0.011 µM against AChE, approximately 5-fold more potent than donepezil (IC50 = 0.054 µM) [2]. The thienylcarbonyl-piperazine unit present in the target compound introduces additional hydrogen-bond acceptor and π-stacking capacity relative to the simple phenylpiperazines in these published series, offering a structurally distinct SAR entry point within the same target class [1][2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Antioxidant Capacity: Class-Level DPPH Radical Scavenging Activity of Morpholine-Linked Thiazole Hybrids

Morpholine-linked thiazole hybrids 11b and 11c from Mekky et al. (2021) demonstrated DPPH radical scavenging activities of 84.1% and 83.2% at 25 µg/mL, respectively, compared to ascorbic acid at 89.5% [1]. Although the target compound has not been directly tested in this assay, its structural membership in the morpholine-linked thiazole class and the presence of the electron-rich thienylcarbonyl group (which can stabilize radical intermediates) suggest potential antioxidant capacity. Thiazole-piperazine sulphonamide hybrids from a distinct series (Sajitha et al., 2025) further corroborate that thiazole-piperazine architectures can impart ABTS radical-scavenging properties with IC50 values as low as 0.05 µM [2].

DPPH antioxidant assay Oxidative stress Neuroprotection

Kinase Inhibition Eligibility Based on Patent Claims for Morpholine-Substituted Thiazoles

European patent EP 2084155 A1 (WO 2008047109 A1) claims a series of thiazole derivatives substituted at the 2-position by a substituted morpholin-4-yl moiety as selective inhibitors of PI3 kinase enzymes, with therapeutic applications in inflammatory, autoimmune, cardiovascular, neurodegenerative, metabolic, oncological, nociceptive, and ophthalmic conditions [1]. The target compound's 2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl core, bearing a morpholinomethyl substituent at the thiazole 4-position, structurally falls within the Markush scope of this patent family pending the exact substitution pattern. No specific PI3K isoform inhibition data or selectivity profile data are publicly available for this particular compound.

PI3 kinase inhibition Oncology Inflammation

Synthetic Accessibility: One-Pot Piperazine-Mediated Protocol Enabling Efficient Procurement of Morpholine-Linked Thiazoles

The synthetic route to morpholine-linked thiazoles, as reported by Mekky et al. (2021), employs a piperazine-mediated three-component reaction of a salicylaldehyde derivative, thiosemicarbazide, and an α-bromoketone in dioxane at reflux for 5 hours, delivering two series of thiazoles linked to arene or chromene units in good to excellent yields [1]. While the exact yield for the target compound has not been published, the protocol's operational simplicity (one-pot, commercially available building blocks) and demonstrated scalability for diverse substrates suggest that the compound can be sourced with favorable cost-efficiency relative to multi-step convergent syntheses typical of other thiazole-piperazine hybrids [1][2]. In contrast, thiazole-piperazine acetamide derivatives (Yurttaş et al., 2013) require a linear 4-5 step sequence including amide coupling and purification of intermediates, potentially increasing procurement cost and lead time [2].

One-pot synthesis Piperazine-mediated reaction Medicinal chemistry-scale production

Multi-Pharmacophore Architecture: Morpholine-Thiazole-Piperazine-Thienylcarbonyl Differentiation from Simpler Analogs

The target compound incorporates four distinct pharmacophoric units within a single molecule: (i) a morpholine ring (associated with CNS penetration and hydrogen-bond acceptor capacity), (ii) a 1,3-thiazole core (reported for AChE inhibition and kinase binding), (iii) a piperazine linker (modulating basicity and target engagement geometry), and (iv) a 2-thienylcarbonyl terminus (providing π-stacking and sulfur-mediated interactions). In contrast, the most active compounds in the published morpholine-thiazole series (Mekky et al., 2021) lack the piperazine-thienylcarbonyl extension and instead terminate at the thiazole 2-position with simple arene or chromene groups [1]. Thiazole-piperazine hybrids such as those from Yurttaş et al. (2013) and Sajitha et al. (2025) contain the thiazole-piperazine unit but lack the morpholine-methyl linker and thienylcarbonyl motif [2][3]. The simultaneous presence of all four pharmacophores in the target compound provides a differentiated chemical space for exploring synergistic target engagement (e.g., dual AChE-PI3K inhibition) that is inaccessible to any single published comparator.

Pharmacophore combination Structure-based differentiation Polypharmacology

Selectivity Over Butyrylcholinesterase: Class-Level Evidence from Thiazole-Piperazine and Morpholine-Thiazole Hybrids

Both the thiazole-piperazine acetamide series (Yurttaş et al., 2013) and the thiazole-piperazine sulphonamide series (Sajitha et al., 2025) demonstrate pronounced selectivity for AChE over butyrylcholinesterase (BChE). Yurttaş et al. reported that none of the synthesized compounds showed notable BChE inhibitory activity, in sharp contrast to their sub-micromolar AChE potency [1]. Sajitha et al. (2025) confirmed that the most active AChE inhibitors (8c, 8e, 8g with IC50 values of 2.52, 2.99, and 2.14 µM, respectively) exhibited strong inhibition selectivity against AChE over BChE [2]. While the target compound has not been directly profiled for BChE, its structural membership in the thiazole-piperazine class predicts a favorable AChE/BChE selectivity profile, which is therapeutically desirable for Alzheimer's disease as BChE inhibition is associated with peripheral cholinergic side effects [1][2].

Butyrylcholinesterase selectivity AChE/BChE selectivity ratio Alzheimer's disease

Prioritized Research and Industrial Application Scenarios for 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine


Alzheimer's Disease Lead Discovery: AChE Inhibition with Predicted BChE Selectivity

The compound's membership in the morpholine-linked thiazole and thiazole-piperazine classes, both of which have demonstrated sub-micromolar AChE inhibition and selectivity over BChE [1][2], positions it as a structurally differentiated starting point for Alzheimer's disease lead optimization. Unlike donepezil-based scaffolds, the thienylcarbonyl-piperazine extension provides a distinct vector for modulating CNS penetration and reducing hERG liability while maintaining cholinergic target engagement. Procurement is recommended for medium-throughput AChE/BChE screening and subsequent hit-to-lead chemistry campaigns [1][2].

Multi-Target Neurodegenerative Disease Programs: Dual AChE Inhibition and Antioxidant Activity

Given the class-level evidence for dual AChE inhibition and DPPH/ABTS radical-scavenging activity among morpholine-thiazole and thiazole-piperazine hybrids [1][2], the compound can serve as a multi-target lead for neurodegenerative diseases where both cholinergic deficit and oxidative stress are implicated (e.g., Alzheimer's, Parkinson's disease dementia). The presence of all four pharmacophoric units (morpholine, thiazole, piperazine, thienylcarbonyl) suggests the potential for simultaneous engagement of both therapeutic targets, which would need to be experimentally verified through parallel AChE inhibition and antioxidant assays [1][2].

Kinase Inhibitor Screening Libraries: PI3K-Focused Oncology and Inflammation Programs

The compound's structural alignment with the generic claims of EP 2084155 A1 for morpholine-substituted thiazoles as selective PI3 kinase inhibitors [1] supports its inclusion in kinase-focused screening libraries for oncology, autoimmune, and inflammatory disease targets. Procurement for high-throughput PI3K isoform profiling (PI3Kα, β, γ, δ) is advised, as the thienylcarbonyl-piperazine substituent may confer isoform selectivity not observed with simpler morpholine-thiazole analogs exemplified in the patent [1].

Chemical Biology Tool Compound for Pharmacophore Deconvolution Studies

The simultaneous presence of morpholine, thiazole, piperazine, and thienylcarbonyl groups makes this compound a valuable chemical biology tool for systematically deconvolving the contribution of each pharmacophore to target binding, selectivity, and ADME properties. By comparing activity against matched molecular pairs lacking individual pharmacophoric units (e.g., des-morpholine, des-thienylcarbonyl, or des-piperazine analogs), researchers can attribute functional outcomes to specific structural features, informing rational design of next-generation CNS-active polypharmacology agents [1][2].

Quote Request

Request a Quote for 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.